3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide is a complex organic compound that features a chlorophenyl group, a hydroxyethyl group, and a thiophen-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the furan-thiophene moiety through a series of cyclization reactions. The final step involves the coupling of the hydroxyethyl group to the chlorophenyl-furan-thiophene intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide
- 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-2-yl)furan-2-yl)ethyl)propanamide
- 3-(4-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide
Uniqueness
3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene and furan rings, along with the chlorophenyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-15-3-1-2-13(10-15)4-7-19(23)21-11-16(22)18-6-5-17(24-18)14-8-9-25-12-14/h1-3,5-6,8-10,12,16,22H,4,7,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHHUDJQHBOIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.